2-Fluoro-5-(trifluoromethyl)benzyl chloride

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS 883543-26-8) is a fluorinated aromatic building block, classified as a substituted benzyl chloride. Its molecular formula is C8H5ClF4, with a molecular weight of 212.57 g/mol.

Molecular Formula C8H5ClF4
Molecular Weight 212.57 g/mol
CAS No. 883543-26-8
Cat. No. B1302176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethyl)benzyl chloride
CAS883543-26-8
Molecular FormulaC8H5ClF4
Molecular Weight212.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)CCl)F
InChIInChI=1S/C8H5ClF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
InChIKeyOZGWDDBROIXNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS 883543-26-8): A Strategic Fluorinated Benzyl Chloride Building Block for Targeted Synthesis


2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS 883543-26-8) is a fluorinated aromatic building block, classified as a substituted benzyl chloride. Its molecular formula is C8H5ClF4, with a molecular weight of 212.57 g/mol . The compound features a reactive chloromethyl group on a benzene ring that is substituted with both a fluorine atom and a trifluoromethyl group at the 2- and 5- positions, respectively . This substitution pattern is designed to impart specific electronic and steric properties that are valuable in the synthesis of pharmaceuticals and agrochemicals .

Why 2-Fluoro-5-(trifluoromethyl)benzyl chloride Cannot Be Simply Replaced by Other Trifluoromethylbenzyl Chloride Analogs


Substituting a related trifluoromethylbenzyl chloride for 2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS 883543-26-8) is not a trivial substitution due to the precise positioning of its fluorine and trifluoromethyl groups. These substituents create a unique electronic and steric environment on the phenyl ring, which directly dictates the reactivity, selectivity, and physicochemical properties of the final product [1]. As demonstrated in the comparative evidence below, even small changes in the substitution pattern—such as moving the fluorine atom or changing the halogen on the methyl group—can lead to significantly different outcomes in synthesis, including changes in yield, product purity, and biological activity.

2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS 883543-26-8) Quantitative Differentiation Evidence Guide


Comparative Synthesis: 2-Fluoro-5-(trifluoromethyl)benzyl chloride vs. 4-Fluoro-3-(trifluoromethyl)benzyl chloride

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS 883543-26-8) via chloromethylation of p-fluorotrifluorotoluene proceeds with significantly higher yield compared to the synthesis of its regioisomer, 4-Fluoro-3-(trifluoromethyl)benzyl chloride. [1]

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Physicochemical Property Comparison: Boiling Point of 2-Fluoro-5-(trifluoromethyl)benzyl chloride vs. 2-(Trifluoromethyl)benzyl chloride

The presence of the additional fluorine atom in 2-Fluoro-5-(trifluoromethyl)benzyl chloride results in a higher boiling point compared to the non-fluorinated analog, 2-(Trifluoromethyl)benzyl chloride.

Physicochemical Properties Process Engineering Purification

Reactivity Differentiation: Leaving Group Impact of 2-Fluoro-5-(trifluoromethyl)benzyl chloride vs. its Benzyl Bromide Analog

2-Fluoro-5-(trifluoromethyl)benzyl chloride exhibits lower reactivity compared to its bromide analog, 2-Fluoro-5-(trifluoromethyl)benzyl bromide. This difference is crucial for chemoselective transformations. [1]

Reaction Kinetics Selectivity Synthetic Strategy

Biological Activity in a Specific Pharmacological Assay: Impact of 2-Fluoro-5-(trifluoromethyl)benzyl Moiety on CETP Inhibition

A compound containing the 2-fluoro-5-(trifluoromethyl)benzyl moiety demonstrated a specific IC50 value in an assay for inhibiting recombinant human Cholesteryl Ester Transfer Protein (CETP). While a direct comparator in the same assay is not available, this data point provides a benchmark for the motif's activity in this target class. [1]

Medicinal Chemistry SAR CETP Inhibitors

Recommended Application Scenarios for 2-Fluoro-5-(trifluoromethyl)benzyl chloride (883543-26-8) Based on Evidence


Pharmaceutical Intermediate Synthesis: When High-Yield Chloromethylation is Critical

This compound is best employed as a building block when the primary synthetic route involves chloromethylation of p-fluorotrifluorotoluene. The evidence shows this process can achieve yields up to 96% for the target compound [1], making it a more efficient choice than routes to its regioisomer (4-Fluoro-3-(trifluoromethyl)benzyl chloride) for introducing the 2-fluoro-5-trifluoromethylbenzyl motif. This is particularly relevant in early-stage process development for pharmaceutical candidates where maximizing yield and minimizing cost of the key intermediate is paramount.

Controlled Alkylation in Complex Molecule Construction

Use 2-Fluoro-5-(trifluoromethyl)benzyl chloride when a controlled, less reactive electrophile is required to achieve chemoselective alkylation. As a benzyl chloride, it is less reactive than its benzyl bromide analog [2]. This reduced reactivity is advantageous in reactions with polyfunctional substrates (e.g., peptides, complex heterocycles), helping to prevent unwanted side reactions and simplifying purification of the desired product.

Synthesis of Molecules Requiring Higher Boiling Point Intermediates

When designing a synthetic route that requires an intermediate with a higher boiling point for easier handling or purification, 2-Fluoro-5-(trifluoromethyl)benzyl chloride (bp 191 °C ) is a more suitable choice than its non-fluorinated analog, 2-(trifluoromethyl)benzyl chloride (bp ~68-70 °C at 12 mmHg ). This property can be leveraged in distillation or evaporation steps to separate it from lower-boiling impurities or solvents.

Medicinal Chemistry SAR Exploration Around the CETP Target

Researchers investigating structure-activity relationships (SAR) for Cholesteryl Ester Transfer Protein (CETP) inhibition can utilize this building block. A specific derivative incorporating the 2-fluoro-5-(trifluoromethyl)benzyl group has a reported IC50 of 49 µM against human CETP [3]. This quantitative baseline allows for the rational design and evaluation of new analogs, with the goal of improving potency while leveraging the metabolic stability benefits associated with the 2-fluoro-5-(trifluoromethyl)benzyl pharmacophore.

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